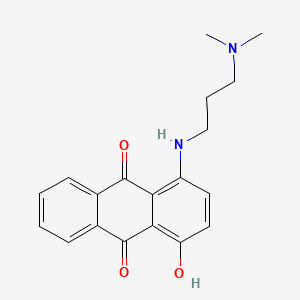
1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone is a complex organic compound known for its unique chemical structure and properties This compound is part of the anthraquinone family, which is widely recognized for its applications in dyes, pigments, and various industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-amino-4-hydroxyanthraquinone with 3-(dimethylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments, as well as in the development of advanced materials.
Mechanism of Action
The mechanism of action of 1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Lacks the dimethylamino group, resulting in different chemical properties and applications.
1-((3-(Dimethylamino)propyl)amino)-anthraquinone:
4-Hydroxyanthraquinone: Lacks the amino and dimethylamino groups, leading to distinct chemical behavior.
Uniqueness
1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone is unique due to the presence of both the dimethylamino and hydroxy groups, which confer specific chemical reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
38866-17-0 |
|---|---|
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propylamino]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H20N2O3/c1-21(2)11-5-10-20-14-8-9-15(22)17-16(14)18(23)12-6-3-4-7-13(12)19(17)24/h3-4,6-9,20,22H,5,10-11H2,1-2H3 |
InChI Key |
JZTAIFJWWKIHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















